Triazoxide

描述

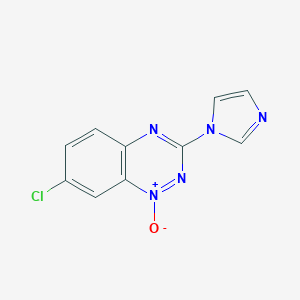

Structure

3D Structure

属性

IUPAC Name |

7-chloro-3-imidazol-1-yl-1-oxido-1,2,4-benzotriazin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN5O/c11-7-1-2-8-9(5-7)16(17)14-10(13-8)15-4-3-12-6-15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGKIPDJXCAMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)[N+](=NC(=N2)N3C=CN=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058169 | |

| Record name | Triazoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72459-58-6 | |

| Record name | Triazoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72459-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triazoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAZOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C2N58DT4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Triazoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazoxide is a synthetic fungicide belonging to the benzotriazine class of chemicals, utilized primarily as a seed treatment to control seed-borne fungal pathogens in crops like barley.[1] Its fungicidal activity stems from the disruption of fungal cell membrane integrity. The primary molecular target of this compound is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a critical component in the ergosterol (B1671047) biosynthesis pathway.[2] By inhibiting this enzyme, this compound effectively halts the production of ergosterol, an essential sterol for fungal cell membranes, leading to fungal growth inhibition and cell death. This guide provides a detailed examination of the mechanism of action of this compound, including the targeted signaling pathway, available data, and relevant experimental methodologies.

Introduction

This compound (7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-oxide) is a non-systemic fungicide with specific action against certain fungal pathogens.[3] Understanding its precise mechanism of action is crucial for its effective use, for managing the development of fungal resistance, and for the development of new, more potent antifungal agents. The primary mechanism of action for this compound, like other azole fungicides, is the inhibition of ergosterol biosynthesis.[2]

The Ergosterol Biosynthesis Pathway: The Target of this compound

Ergosterol is the principal sterol in fungal cell membranes, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[4] The biosynthesis of ergosterol is a complex, multi-step process, and the inhibition of this pathway is a common strategy for antifungal drugs.

The key enzyme targeted by this compound is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene, and also known as CYP51.[2][5] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the conversion of lanosterol to ergosterol.[6][7]

The inhibition of CYP51 by this compound leads to two primary consequences for the fungal cell:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular components.[8]

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes an accumulation of lanosterol and other 14α-methylated sterol precursors, which are toxic to the fungal cell and further disrupt membrane function.[2]

A secondary mechanism of action for triazole antifungals has also been proposed, involving a negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the earlier stages of the sterol biosynthesis pathway. This feedback is thought to be triggered by the perturbations in sterol intermediates caused by CYP51 inhibition.

Signaling Pathway Diagram

Quantitative Data

| Compound | Target Organism | IC50 (µM) |

| Fluconazole | Candida albicans | 0.08 - 0.25 |

| Itraconazole | Candida albicans | 0.01 - 0.05 |

| Voriconazole | Candida albicans | 0.007 - 0.01 |

| Ketoconazole | Candida albicans | 0.014 |

Data sourced from various publications for illustrative purposes.

Experimental Protocols

The mechanism of action of azole fungicides like this compound is typically elucidated through a combination of biochemical assays and in silico modeling. Below are detailed methodologies for key experiments that would be cited in the research of such compounds.

Fungal CYP51 Inhibition Assay (Fluorescence-based)

This protocol describes a general method for determining the inhibitory activity of a compound against fungal CYP51 using a fluorescent substrate.

Objective: To quantify the inhibition of recombinant fungal CYP51 by a test compound (e.g., this compound).

Materials:

-

Recombinant fungal CYP51 enzyme

-

NADPH-cytochrome P450 reductase

-

Fluorescent CYP51 substrate (e.g., a derivative of 7-alkoxy-quinoline)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Potassium phosphate (B84403) buffer

-

96-well microplates (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the potassium phosphate buffer, NADPH-cytochrome P450 reductase, and the fluorescent substrate.

-

Compound Addition: Add the test compound at various concentrations to the respective wells. Include a positive control (a known CYP51 inhibitor like ketoconazole) and a negative control (solvent only).

-

Enzyme Addition: Add the recombinant fungal CYP51 enzyme to all wells to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a suitable quenching agent (e.g., acetonitrile).

-

Fluorescence Measurement: Measure the fluorescence of the product at the appropriate excitation and emission wavelengths using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

Molecular Docking of this compound to Fungal CYP51

This protocol outlines a general workflow for in silico molecular docking studies to predict the binding mode of this compound within the active site of fungal CYP51.

Objective: To model the interaction between this compound and the fungal CYP51 active site and to identify key binding interactions.

Software:

-

Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

-

Protein structure visualization tool (e.g., PyMOL, Chimera)

Procedure:

-

Protein Preparation:

-

Obtain the 3D crystal structure of fungal CYP51 from a protein database (e.g., PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues.

-

Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound.

-

Perform energy minimization of the ligand structure.

-

-

Molecular Docking:

-

Run the docking algorithm to predict the binding poses of this compound within the defined active site of CYP51.

-

The docking program will generate multiple possible binding conformations and score them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-scoring docking poses to identify the most likely binding mode.

-

Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the heme iron in the active site.

-

Conclusion

The core mechanism of action of this compound is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical step in the biosynthesis of ergosterol. This targeted disruption of a vital cellular process provides the basis for its fungicidal activity. While specific quantitative data on this compound's inhibitory potency is not widely published, the established mechanism for the broader class of azole fungicides provides a strong framework for understanding its molecular action. The experimental protocols outlined in this guide represent standard methodologies for characterizing the activity of such antifungal compounds and can be applied to further investigate the specific interactions of this compound with its molecular target. Further research to quantify the inhibitory activity of this compound and to explore potential secondary mechanisms will be valuable for optimizing its application and for the future development of novel antifungal agents.

References

- 1. This compound | C10H6ClN5O | CID 93422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 72459-58-6 [smolecule.com]

- 3. This compound (Ref: SAS 9244) [sitem.herts.ac.uk]

- 4. Selective destruction of microscopic fungi through photo-oxidation of ergosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic studies of lanosterol 14 alpha-methyl demethylase: substrate requirements for the component reactions catalyzed by a single cytochrome P-450 isozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 8. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]

An In-depth Technical Guide to the Synthesis and Characterization of Triazoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazoxide, scientifically known as 7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-oxide, is a potent, non-systemic fungicide. This technical guide provides a comprehensive overview of its synthesis, characterization, and mechanism of action. Detailed experimental protocols for its synthesis and analytical characterization are presented, along with tabulated quantitative data for key physical and chemical properties. The guide also features visualizations of the synthetic workflow and its primary signaling pathway of action, the inhibition of ergosterol (B1671047) biosynthesis, to facilitate a deeper understanding for researchers and professionals in drug development and agrochemical science.

Introduction

This compound is a synthetic heterocyclic compound belonging to the benzotriazine class of fungicides.[1] It is primarily utilized as a seed treatment, particularly in barley crops, to control seed-borne fungal pathogens such as Pyrenophora graminea and Pyrenophora teres.[2][3] Its fungicidal activity stems from the disruption of fungal cell membrane integrity. This document serves as a technical resource, consolidating the available scientific information on the synthesis and characterization of this compound.

Chemical and Physical Properties

This compound is a light yellow crystalline solid.[4] A summary of its key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-oxide | [1] |

| CAS Number | 72459-58-6 | [1] |

| Molecular Formula | C₁₀H₆ClN₅O | [5] |

| Molecular Weight | 247.64 g/mol | [2] |

| Melting Point | 178-182 °C | [6][7] |

| Water Solubility | 34 mg/L (at 20 °C) | [3][6] |

| Appearance | Yellow solid | [5] |

| Vapor Pressure | 1 x 10⁻⁷ Pa (at 20 °C) | [3][6] |

Synthesis of this compound

The commercial synthesis of this compound is a specialized process rooted in benzotriazine and imidazole (B134444) chemistry. The general synthetic route involves three main stages: the formation of a chlorinated benzotriazine core, the substitution reaction with imidazole, and a final oxidation step to generate the crucial N-oxide functional group, which is critical for its fungicidal activity.[1]

A plausible synthetic pathway initiates with the reaction of 3,7-dichloro-1,2,4-benzotriazine-1-oxide with imidazole.[7]

Synthetic Workflow

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on the general synthetic descriptions found in the literature.[1][7] Optimization may be required to achieve desired yields and purity.

Materials:

-

3,7-dichloro-1,2,4-benzotriazine-1-oxide

-

Imidazole

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Hexane

-

Deionized water

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine 3,7-dichloro-1,2,4-benzotriazine-1-oxide (1.0 eq), imidazole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture, to yield pure this compound as a yellow solid.

Quantitative Data:

-

Expected Yield: While specific yields are not widely reported in public literature, similar nucleophilic aromatic substitution reactions can be expected to proceed in moderate to good yields (50-80%), subject to optimization of reaction conditions.

Characterization of this compound

The structural confirmation and purity assessment of synthesized this compound require a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization

Table 2: Spectroscopic Data for this compound (Predicted and/or Representative)

| Technique | Data |

| ¹H NMR | Expected signals in the aromatic region (δ 7-9 ppm) corresponding to the protons on the benzotriazine and imidazole rings. |

| ¹³C NMR | Expected signals for the aromatic carbons of the benzotriazine and imidazole rings. |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks for C=N, C=C, C-Cl, and N-O stretching vibrations. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 247. Fragmentation pattern would likely involve loss of N₂, O, and cleavage of the imidazole ring. |

Chromatographic Characterization

Table 3: Representative Chromatographic Methods for this compound Analysis

| Technique | Conditions |

| HPLC-UV | Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient elution with Acetonitrile and Water (with 0.1% formic acid)Flow Rate: 1.0 mL/minDetection: UV at ~254 nm |

| GC-MS | Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane)Carrier Gas: HeliumInjection Mode: SplitlessTemperature Program: Optimized gradient for separationDetection: Electron Ionization (EI) Mass Spectrometry |

Note: These are representative methods and would require validation for the specific analysis of this compound.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action of this compound as a fungicide is the inhibition of ergosterol biosynthesis in fungal pathogens.[8] Ergosterol is an essential sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

This compound specifically targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase (also known as CYP51), a cytochrome P450 enzyme.[8] This enzyme is responsible for a critical step in the conversion of lanosterol to ergosterol. The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell. This disruption of the sterol profile severely compromises the fungal cell membrane, leading to growth inhibition and ultimately cell death.

Ergosterol Biosynthesis Inhibition Pathway

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of the fungicide this compound. The outlined synthetic protocol, while representative, offers a solid foundation for its laboratory preparation. The characterization data and methodologies, though partly based on predictions for similar compounds due to a lack of publicly available experimental spectra, provide a framework for quality control and analysis. Furthermore, the elucidation of its mechanism of action as an inhibitor of ergosterol biosynthesis, visualized through the provided signaling pathway diagram, offers critical insight for researchers in the fields of mycology and agrochemical development. Further research to publish detailed experimental data on the synthesis and characterization of this compound would be a valuable contribution to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Extraction and preconcentration technique for triazole pesticides from cow milk using dispersive liquid-liquid microextraction followed by GC-FID and GC-MS determinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. This compound (Ref: SAS 9244) [sitem.herts.ac.uk]

Triazoxide's Mode of Action: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazoxide is a broad-spectrum imidazole (B134444) fungicide used as a seed treatment, primarily for the control of seed-borne diseases in barley such as those caused by Pyrenophora graminea and Pyrenophora teres.[1][2] Its fungicidal activity stems from its ability to disrupt the integrity of the fungal cell membrane by interfering with the biosynthesis of ergosterol (B1671047), a vital component of these membranes.[3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's mode of action, supported by experimental protocols and quantitative data to aid researchers in their investigations of this and other similar antifungal agents.

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The principal mode of action of this compound, like other azole antifungals, is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway, catalyzing the removal of the 14α-methyl group from lanosterol. This demethylation is a crucial step in the conversion of lanosterol to ergosterol.

The imidazole moiety of this compound coordinates with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[5] This inhibition leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterol precursors. The altered sterol composition disrupts the structure and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth.

Signaling Pathway: Ergosterol Biosynthesis and its Inhibition by this compound

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and the point of inhibition by this compound.

Potential Secondary Mechanism of Action: HMG-CoA Reductase Regulation

Recent research on triazole antifungals suggests a potential secondary mechanism of action involving the regulation of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase (HMGR).[6] HMGR is the rate-limiting enzyme in the mevalonate pathway, which is upstream of ergosterol biosynthesis. The accumulation of sterol intermediates due to CYP51 inhibition may trigger a negative feedback loop that downregulates HMGR activity, further suppressing the entire ergosterol biosynthesis pathway.[6] Further research is needed to fully elucidate the role of this secondary mechanism in the overall antifungal activity of this compound.

Quantitative Data

| Compound | Target/Organism | Parameter | Value | Reference |

| General Triazoles | ||||

| Fluconazole | Candida albicans CYP51 | Kd | ~30,500 nM | [7] |

| Itraconazole | Candida albicans CYP51 | Kd | 42 - 131 nM | [7] |

| Ketoconazole | Candida albicans CYP51 | Kd | 42 - 131 nM | [7] |

| Voriconazole | Candida albicans CYP51 | Kd | ~2,300 nM | [7] |

| Tebuconazole | Ustilago maydis CYP51 | IC50 | Comparable to fungal CYP51 | [8] |

| Mefentrifluconazole | Pyrenophora teres | EC50 | < 1 mg/L (Sensitive) | [9] |

| Prothioconazole-desthio | Pyrenophora teres | EC50 | 0.008 - 6 mg/L | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mode of action.

Determination of Fungal Ergosterol Content

This protocol describes the extraction and quantification of ergosterol from fungal mycelium using High-Performance Liquid Chromatography (HPLC), a common method to assess the impact of antifungal agents on sterol biosynthesis.

Workflow Diagram:

Methodology:

-

Fungal Culture and Treatment: Grow the target fungus (e.g., Pyrenophora teres) in a suitable liquid medium. For treated samples, add various concentrations of this compound to the culture medium.

-

Harvesting and Lysis: Harvest the fungal mycelia by filtration, wash with sterile water, and lyophilize.

-

Saponification: To the dried mycelia, add a solution of 25% alcoholic potassium hydroxide (B78521) (KOH). Incubate at 80°C for 1 hour to saponify the lipids.[10]

-

Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) by partitioning with n-hexane. Repeat the extraction three times.

-

Sample Preparation for HPLC: Pool the n-hexane fractions and evaporate to dryness under a stream of nitrogen. Reconstitute the lipid extract in the HPLC mobile phase (e.g., methanol).

-

HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Use an isocratic elution with 100% methanol as the mobile phase.[10] Detect ergosterol using a UV detector at a wavelength of 282 nm.[11]

-

Quantification: Prepare a standard curve using known concentrations of pure ergosterol. Quantify the ergosterol content in the fungal samples by comparing the peak areas to the standard curve.[12]

In Vitro CYP51 Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound against recombinant fungal CYP51.

Workflow Diagram:

Methodology:

-

Expression and Purification of Recombinant CYP51: Clone the gene encoding CYP51 from the target fungus into an appropriate expression vector and express the protein in a suitable host system (e.g., Escherichia coli).[13][14][15][16] Purify the recombinant CYP51 using affinity chromatography.[13][14][15][16]

-

Reconstitution of the Enzyme System: Reconstitute the purified CYP51 and NADPH-cytochrome P450 reductase in a reaction mixture containing liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) and a reaction buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.4).[17]

-

Inhibition Assay:

-

Prepare a series of dilutions of this compound.

-

In a reaction vessel, combine the reconstituted enzyme system, the substrate lanosterol, and a specific concentration of this compound.

-

Initiate the demethylation reaction by adding NADPH.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction by adding a quenching agent (e.g., a strong base).

-

-

Analysis of Products: Extract the sterols from the reaction mixture and analyze the product formation (or substrate depletion) using GC-MS or HPLC.

-

Data Analysis: Calculate the percentage of inhibition of CYP51 activity at each this compound concentration relative to a control without the inhibitor. Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme activity.

HMG-CoA Reductase Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of HMG-CoA reductase and assess the inhibitory effect of this compound or its downstream metabolites.

Workflow Diagram:

Methodology:

-

Enzyme Preparation: Prepare a crude cell lysate from the target fungus or use purified HMG-CoA reductase.[18]

-

Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing assay buffer (e.g., potassium phosphate buffer, pH 7.5), NADPH, and the substrate HMG-CoA.[19][20]

-

Inhibitor Addition: Add a specific concentration of this compound or a control solvent to the reaction mixture.

-

Reaction Initiation and Measurement: Initiate the reaction by adding the enzyme preparation. Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.[19][20]

-

Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition of HMG-CoA reductase activity by comparing the rates in the presence and absence of this compound.

Conclusion

This compound's primary mode of action is the well-established inhibition of CYP51, a key enzyme in the fungal ergosterol biosynthesis pathway. This leads to ergosterol depletion and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane integrity. A potential secondary mechanism involving the downregulation of HMG-CoA reductase may also contribute to its antifungal efficacy. The experimental protocols provided in this guide offer a framework for researchers to further investigate the detailed molecular interactions and cellular consequences of this compound treatment. While specific quantitative data for this compound remains to be fully disclosed in publicly accessible literature, the comparative data for other triazoles provides a useful context for ongoing and future research in the development of novel antifungal agents.

References

- 1. This compound (Ref: SAS 9244) [sitem.herts.ac.uk]

- 2. This compound | C10H6ClN5O | CID 93422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azole affinity of sterol 14α-demethylase (CYP51) enzymes from Candida albicans and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 13. Expression, Purification, and Characterization of Aspergillus fumigatus Sterol 14-α Demethylase (CYP51) Isoenzymes A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. assaygenie.com [assaygenie.com]

- 20. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]

Environmental Fate of Triazoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazoxide, a non-systemic benzotriazine fungicide, is utilized for the control of seed-borne diseases in crops. Its environmental persistence and transformation are critical considerations for risk assessment and regulatory evaluation. This technical guide provides a comprehensive overview of the environmental fate of this compound, detailing its degradation in soil, water, and sediment. It summarizes key quantitative data on its degradation rates and identifies its major transformation products. Furthermore, this guide outlines the standardized experimental protocols for assessing the environmental fate of chemical substances like this compound, and presents visual diagrams of degradation pathways and experimental workflows to facilitate a deeper understanding of its environmental behavior.

Introduction

This compound (7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-oxide) is a fungicide used as a seed treatment to control diseases such as Pyrenophora graminea and Pyrenophora teres in barley.[1] Given its direct application to the agricultural environment, understanding its fate and behavior in various environmental compartments is paramount for assessing potential ecological risks. This document synthesizes available data on the hydrolysis, photolysis, and biodegradation of this compound in soil and aquatic systems.

Physicochemical Properties

A substance's physicochemical properties are fundamental to its environmental distribution and fate. Key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₆ClN₅O | [2] |

| Molecular Weight | 247.64 g/mol | [2] |

| Melting Point | 170 °C (Degradation) | [3] |

| Water Solubility | 34 mg/L (at 20 °C) | [4] |

| Vapor Pressure | 1 x 10⁻⁷ Pa (at 20 °C) | [4] |

| LogP (Octanol-Water Partition Coefficient) | < 3 | [3] |

Environmental Degradation Pathways

The degradation of this compound in the environment proceeds through several key pathways, primarily microbial degradation in soil and photolysis in water. The major identified metabolites are this compound desoxy, this compound amino, and this compound desoxyamino.[1][2][3]

Soil Metabolism

In the soil environment, this compound undergoes microbial degradation under aerobic conditions. The primary transformation involves the reduction of the N-oxide group, leading to the formation of 7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine, also known as this compound desoxy.[3] Another major metabolite identified in soil is 7-chloro-1,2,4-benzotriazin-3-amine 1-oxide, suggesting a pathway involving the cleavage of the imidazole (B134444) ring.[3]

Aquatic Degradation

In aquatic environments, the degradation of this compound is primarily driven by photolysis. It is relatively stable to hydrolysis at neutral and acidic pH.[5] Aqueous photolysis leads to the formation of the metabolite "this compound desoxyamino".[3]

Quantitative Environmental Fate Data

The persistence of this compound in various environmental compartments is quantified by its dissipation time (DT50), which is the time required for 50% of the initial concentration to degrade.

Table 1: Soil Degradation of this compound

| Study Type | Soil Condition | DT50 (days) | DT90 (days) | Reference |

| Laboratory | Aerobic, 20°C | 208 - 278 | 690 - 923 | [3] |

| Field | - | 70.4 - 173.3 | 234 - 576 | [3] |

| Typical | Aerobic | 250 | 640 - 1080 | [6] |

Table 2: Aquatic Degradation of this compound

| Degradation Process | Condition | DT50 | Reference |

| Hydrolysis | pH 4 (20°C) | > 1 year (extrapolated) | [5] |

| Hydrolysis | pH 7 (20°C) | > 1 year (extrapolated) | [5] |

| Hydrolysis | pH 9 (20°C) | 23 days | [5] |

| Aqueous Photolysis | Latitude 50" | 2 - 14 days (season dependent) | [5] |

Experimental Protocols

The assessment of the environmental fate of this compound follows standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability for regulatory purposes.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

Methodology:

-

Soil Selection: Representative agricultural soils are chosen, characterized by their texture, organic carbon content, pH, and microbial biomass.[7]

-

Test Substance Application: The test substance, typically radiolabelled (e.g., with ¹⁴C), is applied to the soil samples.[8]

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content. For aerobic conditions, a continuous flow of air is maintained. For anaerobic conditions, the soil is saturated with water and purged with an inert gas (e.g., nitrogen) to establish and maintain anaerobiosis.[7][8]

-

Sampling and Analysis: At specified time intervals, soil samples are collected and extracted. The parent compound and its transformation products are identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

Data Analysis: The dissipation time (DT50 and DT90) for the parent compound and major metabolites is calculated using first-order kinetics. A mass balance is established to account for the distribution of radioactivity between extractable residues, non-extractable (bound) residues, and mineralized products (¹⁴CO₂).[9]

Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic degradation of a substance in water at different pH levels.

Methodology:

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Addition: A known concentration of the test substance is added to each buffer solution.

-

Incubation: The solutions are incubated in the dark at a constant temperature. A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to quickly assess stability.

-

Sampling and Analysis: Aliquots are taken at various time points and analyzed for the concentration of the parent compound and any hydrolysis products.

-

Data Analysis: Degradation rates and half-lives (or DT50 values) are calculated for each pH.

Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316)

This guideline assesses the degradation of a chemical in water due to direct absorption of sunlight.

Methodology:

-

Solution Preparation: The test substance is dissolved in sterile, buffered, purified water.

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Dark controls are run in parallel to differentiate between photolytic and other degradation processes.

-

Sampling and Analysis: Samples are collected at intervals and analyzed for the parent compound and photoproducts.

-

Data Analysis: The photolysis rate constant, half-life, and quantum yield are determined.

Conclusion

The available data indicates that this compound is a persistent fungicide in the soil environment, with degradation half-lives ranging from several months to nearly a year under laboratory conditions. In aquatic systems, its fate is largely governed by photolysis, with a much shorter half-life, while it remains stable to hydrolysis at environmentally relevant pH levels. The primary degradation products result from the reduction of the N-oxide group and cleavage of the imidazole moiety. Further research is warranted to fully elucidate the degradation pathways, particularly the intermediate steps, and to determine the environmental fate of this compound in sediment. A comprehensive understanding of its behavior in all environmental compartments is essential for accurate ecological risk assessment and the development of sustainable agricultural practices.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H6ClN5O | CID 93422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (Ref: SAS 9244) [sitem.herts.ac.uk]

- 4. Biodegradation of three selected benzotriazoles under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Boîte à outils pour l’homologation des pesticides | Organisation des Nations Unies pour l'alimentation et l'agriculture [fao.org]

- 8. kai.fh-swf.de [kai.fh-swf.de]

- 9. Study on the stereoselective degradation of three triazole fungicides in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

Effects of Triazoxide on Soil Microbial Communities: A Technical Guide

Disclaimer: Direct research on the specific effects of Triazoxide on soil microbial communities is limited in publicly available scientific literature. Therefore, this guide synthesizes the extensive body of research conducted on structurally similar and widely used triazole fungicides, such as tebuconazole, propiconazole, and difenoconazole. The information presented here serves as a comprehensive overview of the expected impacts of this class of fungicides on soil ecosystems, providing a strong basis for understanding the potential effects of this compound.

Executive Summary

Triazole fungicides are a critical class of agricultural chemicals used to control a broad spectrum of fungal pathogens. Their primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, an essential component of fungal cell membranes. While effective in protecting crops, the application of triazole fungicides can have unintended consequences for non-target soil microorganisms. This technical guide provides an in-depth analysis of the effects of triazole fungicides on soil microbial communities, drawing on data from studies of prominent compounds within this class. The guide summarizes quantitative data on microbial populations and enzyme activities, details common experimental protocols, and visualizes key pathways and workflows to support researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole fungicides, including this compound, act as demethylation inhibitors (DMIs).[1] They specifically target and inhibit the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and function.[1] By disrupting ergosterol production, triazoles lead to the accumulation of toxic sterol intermediates and compromise the structural integrity of the fungal cell membrane, ultimately inhibiting fungal growth.[1]

Quantitative Effects on Soil Microbial Communities

The application of triazole fungicides can lead to significant, though often dose-dependent and transient, changes in the soil microbial community. High doses generally exert stronger inhibitory effects.[2][3]

Effects on Microbial Populations and Biomass

Studies on various triazole fungicides consistently demonstrate impacts on the abundance of different microbial groups.

| Triazole Fungicide | Dosage | Soil Type | Effect on Fungal Population | Effect on Bacterial Population | Effect on Total Microbial Biomass | Reference |

| Tebuconazole | 10x recommended dose | Loamy Sand | Decrease | Variable | Decrease | [2] |

| Tebuconazole | 2.499 mg/kg | Loamy Sand | Decrease (up to 36.81%) | Decrease in Actinobacteria (up to 37.25%) | Decrease | [2] |

| Propiconazole | High concentrations | Red Sandy Loam & Deep Black | Decrease | Decrease after initial increase | Decrease | [4] |

| Difenoconazole | 500 mg/kg | Not specified | Not specified | Not specified | Decrease | [2] |

| Epoxiconazole | 0.25 and 25 mg/kg | Not specified | Decrease (ergosterol content reduced by ~30%) | Not specified | Not specified | [2] |

| Triticonazole | Not specified | Not specified | Decrease | Stimulated proliferation | Not specified | [2] |

Effects on Soil Enzyme Activities

Soil enzymes are sensitive indicators of soil health and are often affected by pesticide application.[3] Triazole fungicides have been shown to have variable effects on the activities of key soil enzymes.

| Triazole Fungicide | Dosage | Soil Type | Enzyme(s) Affected | Observed Effect | Reference |

| Tebuconazole | 10 and 100 mg/kg | Not specified | Dehydrogenase, Urease, Alkaline Phosphatase, Invertase | Negative effect | [2] |

| Tebuconazole | 2.499 mg/kg | Loamy Sand | Dehydrogenase, Arylsulfatase, β-glucosidase, Catalase | Inhibition (17.44%, 19.44%, 8.54%, 4.55% respectively) | [2] |

| Propiconazole | High concentrations | Red Sandy Loam & Deep Black | Urease, Phosphatase | Decrease | [4] |

| Triadimefon | > 0.5 kg/ha (field rate) | Red Loamy | Amylase, Cellulase | Decrease | [2] |

| Paclobutrazol | 80 and 160 mg/kg | Sandy Loam | Dehydrogenase | Decrease (23-44% in the first week) | [2] |

Experimental Protocols

The following sections describe a generalized experimental workflow for assessing the impact of triazole fungicides on soil microbial communities, based on methodologies reported in the literature.[2][4]

Soil Microcosm Setup

-

Soil Collection: Collect topsoil (e.g., 0-15 cm depth) from a field with a known history (e.g., no recent fungicide application).

-

Sieving and Homogenization: Air-dry the soil to a consistent moisture level, and sieve it (e.g., through a 2 mm mesh) to remove stones and large organic debris. Homogenize the soil thoroughly.

-

Microcosm Preparation: Place a standardized amount of the prepared soil (e.g., 200 g) into individual containers (e.g., glass jars or plastic pots).

-

Fungicide Application: Prepare stock solutions of the triazole fungicide in a suitable solvent (e.g., acetone (B3395972) or water). Apply the fungicide to the soil at different concentrations, often based on the recommended field application rate (1x) and multiples thereof (e.g., 5x, 10x). A control group with no fungicide application (and a solvent-only control if applicable) is essential.

-

Incubation: Incubate the microcosms under controlled conditions (e.g., 25°C, 60% water holding capacity) in the dark for a specified period (e.g., 7, 14, 30, 60, and 90 days). The moisture content should be maintained throughout the incubation period.

Microbial Community Analysis

-

DNA Extraction: At each sampling point, collect soil samples from the microcosms. Extract total soil DNA using a commercially available kit (e.g., PowerSoil DNA Isolation Kit).

-

Quantification of Microbial Groups:

-

Quantitative PCR (qPCR): Quantify the abundance of total bacteria (using 16S rRNA gene primers) and total fungi (using ITS region primers).

-

-

Community Structure Analysis:

-

High-Throughput Sequencing: Amplify the 16S rRNA gene (for bacteria) and the ITS region (for fungi) using specific primers with barcodes for sample identification. Sequence the amplicons on a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

Bioinformatic Analysis: Process the sequencing data to cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs), perform taxonomic assignment, and analyze alpha and beta diversity.

-

-

Soil Enzyme Activity Assays:

-

Dehydrogenase Activity: Measure using the triphenyl tetrazolium chloride (TTC) reduction method.

-

Phosphatase Activity: Measure using p-nitrophenyl phosphate (B84403) as a substrate.

-

Urease Activity: Measure by quantifying the amount of ammonia (B1221849) released from urea.

-

References

Triazoxide: A Technical Guide to its Toxicological and Ecotoxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazoxide, a benzotriazine fungicide, is utilized in agriculture for the control of seed-borne diseases. Understanding its toxicological and ecotoxicological profile is crucial for assessing its potential impact on non-target organisms and the environment. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its toxicity to various organisms, underlying mechanisms of action, and environmental fate. The information is presented to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

Mammalian Toxicology

The toxicological profile of this compound in mammals has been evaluated through acute and sub-chronic toxicity studies. The primary routes of exposure assessed include oral, dermal, and inhalation.

Acute Toxicity

Acute toxicity studies in rats have established the lethal dose (LD50) and lethal concentration (LC50) values for different exposure routes. These findings indicate that this compound is toxic if swallowed or inhaled.

| Endpoint | Species | Value | Reference |

| Oral LD50 | Rat | 100-200 mg/kg bw | [1] |

| Dermal LD50 | Rat | >5000 mg/kg bw | [1] |

| Inhalation LC50 (4h) | Rat | 0.8-3.2 mg/L | [1] |

Sub-chronic and Chronic Toxicity

While specific sub-chronic and chronic toxicity studies for this compound were not found in the public domain, data on the common triazole metabolite, 1,2,4-triazole, provides some insight. In a 90-day dietary study in rats, the No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 500 ppm, equivalent to 33 mg/kg bw/day, with the nervous system and brain identified as target organs. For the triazole metabolite Triazole alanine, a 90-day dietary study in dogs established a NOAEL of 8000 ppm, equal to 322 mg/kg bw per day. It is important to note that these values are for metabolites and not for this compound itself.

Ecotoxicology

The ecotoxicological effects of this compound have been assessed in various non-target organisms, including aquatic species and birds.

Aquatic Ecotoxicity

This compound has been shown to be highly toxic to fish.

| Endpoint | Species | Value | Reference |

| Fish | |||

| Acute 96-hour LC50 | Lepomis macrochirus (Bluegill sunfish) | 0.077 mg/L | [2] |

| Chronic 21-day NOEC | Oncorhynchus mykiss (Rainbow trout) | 0.077 mg/L | [2] |

| Aquatic Invertebrates | |||

| Acute 48-hour EC50 | Daphnia magna (Water flea) | 7.2 mg/L | [2] |

| Chronic 21-day NOEC | Daphnia magna (Water flea) | 0.1 mg/L | [2] |

Avian Ecotoxicity

This compound is also considered to have high acute toxicity to birds.

| Endpoint | Species | Value | Reference |

| Acute Oral LD50 | Not specified | 90 mg/kg bw | [2] |

Terrestrial Ecotoxicology

Specific quantitative data on the toxicity of this compound to algae, honeybees, and earthworms were not available in the reviewed literature. However, the broader class of triazole fungicides is known to exhibit varying degrees of toxicity to these organisms. Standardized OECD test guidelines are available for assessing the toxicity to these non-target species:

-

Algae: OECD Guideline 201 (Freshwater Alga and Cyanobacteria, Growth Inhibition Test).

-

Honeybees: OECD Guideline 213 (Honeybees, Acute Oral Toxicity Test) and OECD Guideline 214 (Honeybees, Acute Contact Toxicity Test).

-

Earthworms: OECD Guideline 207 (Earthworm, Acute Toxicity Test).

Mechanism of Action

The fungicidal activity of triazoles, including this compound, is primarily attributed to the inhibition of sterol biosynthesis in fungi. This disruption of a critical cellular process leads to fungal cell death. Additionally, like many xenobiotics, this compound is likely metabolized in vertebrates through pathways involving the Pregnane X Receptor (PXR).

Inhibition of Fungal Sterol Biosynthesis

Triazoles inhibit the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes. Its depletion and the accumulation of toxic sterol precursors disrupt membrane integrity and function, ultimately leading to the inhibition of fungal growth.

Caption: Inhibition of Fungal Ergosterol Biosynthesis by this compound.

Pregnane X Receptor (PXR) Mediated Xenobiotic Metabolism

In vertebrates, the Pregnane X Receptor (PXR) is a nuclear receptor that plays a key role in sensing foreign chemicals (xenobiotics) and upregulating the expression of genes involved in their metabolism and detoxification. Upon binding of a ligand, such as a drug or environmental pollutant, PXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to response elements on DNA, leading to the transcription of target genes, including various cytochrome P450 enzymes.

Caption: PXR-Mediated Xenobiotic Metabolism Pathway.

Experimental Protocols

The toxicological and ecotoxicological studies cited in this guide are generally conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Mammalian Toxicity Testing Workflow

Acute and chronic toxicity studies in mammals follow a structured workflow to determine the potential hazards of a substance.

Caption: Mammalian Toxicity Testing Workflow.

-

Acute Oral Toxicity (e.g., OECD 423): This test is typically performed in rodents (usually rats) to determine the median lethal dose (LD50). A stepwise procedure is used where groups of animals are dosed at defined levels. Observations for mortality and clinical signs of toxicity are made for up to 14 days.

-

90-Day Oral Toxicity (OECD 408): This sub-chronic study involves daily administration of the test substance to rodents for 90 days. It provides information on target organs and the No-Observed-Adverse-Effect-Level (NOAEL). The protocol includes detailed clinical observations, hematology, clinical biochemistry, and histopathological examination.

-

Prenatal Developmental Toxicity (OECD 414): This study, typically conducted in rats and rabbits, assesses the potential of a substance to cause adverse effects on the developing fetus. Pregnant females are dosed during the period of organogenesis, and fetuses are examined for external, visceral, and skeletal abnormalities.

-

Two-Generation Reproduction Toxicity (OECD 416): This study evaluates the effects of a substance on reproductive performance and the development of offspring over two generations in rats. Endpoints include fertility, gestation, lactation, and offspring viability and growth.

Aquatic Ecotoxicity Testing

-

Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

-

Daphnia sp., Acute Immobilisation Test (OECD 202): This test measures the concentration at which 50% of the daphnids are immobilized (EC50) after 48 hours of exposure.

Environmental Fate

This compound is known to have environmental transformation products, including this compound desoxy and this compound amino. The persistence and degradation of triazole fungicides in the environment are influenced by factors such as soil type, pH, temperature, and microbial activity. Photolysis can also contribute to their degradation in aquatic environments. While specific data for this compound's bioconcentration factor (BCF) were not found, the potential for bioaccumulation in aquatic organisms is typically assessed using the OECD 305 guideline (Bioaccumulation in Fish: Aqueous and Dietary Exposure).

Conclusion

This technical guide summarizes the available toxicological and ecotoxicological data for this compound. The data indicates that this compound is toxic to mammals upon acute oral and inhalation exposure and exhibits high toxicity to fish and birds. While specific quantitative data for some non-target organisms like algae, bees, and earthworms are lacking, the general toxicity of the triazole class suggests a potential for adverse effects. The primary mechanism of its fungicidal action is the inhibition of ergosterol biosynthesis. Further research following standardized protocols would be beneficial to fill the existing data gaps and provide a more complete risk profile for this compound.

References

The Emergence of Fungal Resistance to Triazoxide: A Proactive Technical Guide for Researchers

A Foreword on the Current Landscape: As of late 2025, documented cases of fungal resistance specifically to the fungicide Triazoxide remain absent from peer-reviewed literature. The precise mode of action for this compound, a non-systemic benzotriazine imidazole (B134444) derivative, is still classified as unclear.[1] This lack of foundational knowledge presents a significant challenge in predicting and studying potential resistance mechanisms.

However, the history of fungicide development has consistently demonstrated that the emergence of resistance is a matter of when, not if. Therefore, this technical guide has been developed to provide researchers, scientists, and drug development professionals with a proactive framework for the potential emergence and investigation of this compound resistance in fungal pathogens. The principles and methodologies outlined herein are based on established mechanisms of resistance to other site-specific fungicides, particularly those targeting ergosterol (B1671047) biosynthesis and other metabolic pathways.

Hypothetical Mechanisms of Resistance to this compound

Given the structural components of this compound (a benzotriazine and an imidazole moiety), we can hypothesize several potential avenues for the development of resistance. These fall into three primary categories:

-

Target Site Modification: Alterations in the fungal protein targeted by this compound could reduce the binding affinity of the fungicide, rendering it less effective.

-

Reduced Intracellular Accumulation: Fungal cells could evolve mechanisms to prevent this compound from reaching its target in sufficient concentrations.

-

Metabolic Detoxification: Fungi may develop enzymatic pathways to degrade or inactivate the this compound molecule.

A logical workflow for investigating these potential mechanisms is outlined below.

Caption: A logical workflow for the investigation of suspected this compound resistance.

Quantitative Data Summary: Hypothetical Resistance Profiles

The following tables present hypothetical quantitative data that could be generated during an investigation into this compound resistance. These tables are designed to provide a clear structure for comparing susceptible and potentially resistant fungal isolates.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Fungal Isolates

| Fungal Isolate | Origin | This compound MIC (µg/mL) | Fold Change in MIC |

| Wild-Type (WT) | Lab Strain | 0.5 | - |

| Field Isolate A | Wheat Field | 8.0 | 16 |

| Field Isolate B | Barley Field | 16.0 | 32 |

| Field Isolate C | Wheat Field | 0.75 | 1.5 |

Table 2: Relative Expression of a Hypothetical ABC Transporter Gene in Response to this compound Exposure

| Fungal Isolate | Treatment | Relative Gene Expression (Fold Change vs. WT Untreated) |

| Wild-Type (WT) | Untreated | 1.0 |

| Wild-Type (WT) | This compound (0.25 µg/mL) | 2.5 |

| Field Isolate A | Untreated | 15.0 |

| Field Isolate A | This compound (0.25 µg/mL) | 45.0 |

| Field Isolate B | Untreated | 25.0 |

| Field Isolate B | This compound (0.25 µg/mL) | 75.0 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments that would be crucial in elucidating the mechanisms of this compound resistance.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To quantify the susceptibility of fungal isolates to this compound.

Materials:

-

Fungal isolates (wild-type and suspected resistant strains)

-

Appropriate fungal growth medium (e.g., Potato Dextrose Broth, RPMI-1640)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Protocol:

-

Prepare a serial dilution of this compound in the growth medium in a 96-well plate. The concentration range should span from a level expected to be inhibitory to one with no effect.

-

Prepare a standardized inoculum of each fungal isolate (e.g., 1 x 10^5 cells/mL).

-

Add the fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include positive (no drug) and negative (no fungus) controls.

-

Incubate the plates at the optimal growth temperature for the fungus for 24-48 hours.

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Efflux Pump Activity Assay using a Fluorescent Dye

Objective: To determine if increased efflux pump activity contributes to reduced intracellular accumulation of a xenobiotic, as a proxy for this compound.

Materials:

-

Fungal isolates

-

Fluorescent substrate for efflux pumps (e.g., Rhodamine 6G, Nile Red)

-

Glucose solution

-

Efflux pump inhibitor (e.g., verapamil, FK506) - Note: The choice of inhibitor may need to be optimized.

-

Fluorometer or fluorescence microscope

Protocol:

-

Grow fungal cells to mid-log phase and then wash and resuspend them in a buffer without glucose to deplete energy reserves.

-

Load the cells with the fluorescent dye.

-

Initiate efflux by adding glucose to provide energy for the pumps.

-

Measure the fluorescence of the supernatant or the intracellular fluorescence over time. A faster rate of dye extrusion in the suspected resistant strain compared to the wild-type suggests increased efflux pump activity.

-

As a control, repeat the experiment in the presence of an efflux pump inhibitor. A reduction in dye extrusion in the presence of the inhibitor would confirm the role of efflux pumps.

The signaling pathway that often leads to the upregulation of efflux pumps is depicted below.

Caption: A generalized signaling pathway for the upregulation of efflux pumps in response to fungicide stress.

Sequencing of a Hypothetical Target Gene

Objective: To identify mutations in the putative target gene of this compound that may confer resistance.

Materials:

-

Genomic DNA extracted from wild-type and resistant fungal isolates

-

Primers designed to amplify the full coding sequence of the hypothetical target gene

-

PCR reagents

-

DNA sequencing service or in-house sequencing platform

Protocol:

-

Based on the chemical structure of this compound and known targets of similar fungicides, hypothesize a target gene (e.g., a cytochrome P450 enzyme involved in sterol biosynthesis).

-

Design primers to amplify the entire coding region of this gene from the genomic DNA of both susceptible and resistant isolates.

-

Perform PCR to amplify the gene.

-

Purify the PCR products and send them for Sanger sequencing.

-

Align the DNA sequences from the resistant and susceptible isolates to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.

-

If mutations are identified, their functional significance can be further investigated through site-directed mutagenesis and expression studies.

Concluding Remarks

The proactive study of fungicide resistance is paramount for sustainable agriculture and disease management. While this compound-resistant fungal populations have not yet been identified, the framework presented in this guide provides a robust starting point for their investigation. By understanding the potential mechanisms of resistance and having established protocols at the ready, the scientific community can be better prepared to address this emerging threat, should it arise. Future research should also focus on elucidating the precise mode of action of this compound, as this will provide more targeted avenues for resistance research.

References

Spectroscopic Analysis of Triazoxide and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic analysis of Triazoxide and its primary metabolites, this compound desoxy and this compound amino. It includes detailed experimental protocols, quantitative data presented in structured tables, and visualizations of metabolic pathways and analytical workflows to support research and drug development activities.

Introduction

This compound is a fungicide belonging to the benzotriazine class of compounds.[1][2][3] Its mode of action and metabolic fate are of significant interest in environmental and toxicological studies. Understanding the spectroscopic characteristics of this compound and its metabolites is crucial for their detection, identification, and quantification in various matrices. This guide outlines the key analytical techniques and expected spectroscopic data for these compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its known metabolites is presented in Table 1. This information is essential for developing appropriate analytical methods, including sample preparation and chromatographic separation.

Table 1: Physicochemical Properties of this compound and its Metabolites

| Property | This compound | This compound desoxy | This compound amino |

| IUPAC Name | 7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-oxide | 7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine | 3-amino-7-chloro-1,2,4-benzotriazine 1-oxide |

| Molecular Formula | C₁₀H₆ClN₅O[1] | C₁₀H₆ClN₅ | C₇H₅ClN₄O |

| Molecular Weight | 247.64 g/mol [1] | 231.64 g/mol | 196.60 g/mol |

| Monoisotopic Mass | 247.0260875 Da[1] | 231.031173 Da | 196.015189 Da |

| Appearance | Light yellow crystals[4] | Solid (Predicted) | Solid (Predicted) |

| Melting Point | 182°C[4] | Not available | Not available |

| Water Solubility | 34 mg/L (20°C)[5] | Not available | Not available |

Spectroscopic Data (Predicted)

Due to the limited availability of public experimental spectra for this compound and its metabolites, the following tables present predicted mass spectrometry and nuclear magnetic resonance data. This data is based on computational predictions and analysis of fragmentation patterns and chemical shifts of structurally related compounds. It should be used as a guide and confirmed with experimental data.

Mass Spectrometry

Mass spectrometry (MS) is a key technique for the identification and quantification of this compound and its metabolites. Electrospray ionization (ESI) is a suitable ionization method for these compounds. The predicted major ions are presented in Table 2.

Table 2: Predicted Mass Spectrometry Data (ESI-MS)

| Compound | [M+H]⁺ (m/z) | Predicted Major Fragment Ions (m/z) |

| This compound | 248.0339 | 232.0389, 204.0440, 177.0224, 150.0007 |

| This compound desoxy | 232.0389 | 204.0440, 177.0224, 150.0007 |

| This compound amino | 197.0229 | 180.0063, 153.9947, 126.9831 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. The predicted ¹H and ¹³C NMR chemical shifts for this compound and its metabolites in a common NMR solvent like DMSO-d₆ are presented in Tables 3 and 4.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Proton Position | This compound | This compound desoxy | This compound amino |

| Benzene Ring | 7.5 - 8.5 | 7.4 - 8.3 | 7.2 - 8.0 |

| Imidazole (B134444) Ring | 7.0 - 8.0 | 6.9 - 7.9 | - |

| Amino Group | - | - | 6.5 - 7.5 (broad) |

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Carbon Position | This compound | This compound desoxy | This compound amino |

| Benzene Ring | 110 - 150 | 110 - 150 | 110 - 155 |

| Benzotriazine Ring | 140 - 160 | 140 - 160 | 145 - 165 |

| Imidazole Ring | 115 - 140 | 115 - 140 | - |

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of this compound and its metabolites. These should be optimized based on the specific matrix and instrumentation.

Sample Preparation: QuEChERS Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis in various matrices like soil and agricultural products.

Protocol:

-

Homogenization: Homogenize 10-15 g of the sample (e.g., soil, plant material).

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (B52724) and 10 mL of water.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

-

Vortex vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Final Extract: The resulting supernatant is ready for LC-MS or GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective method for the analysis of triazole fungicides.

Instrumentation and Conditions:

-

Chromatographic System: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode using the parent and fragment ions listed in Table 2.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of thermally stable and volatile compounds.

Instrumentation and Conditions:

-

Chromatographic System: A gas chromatograph with a capillary column.

-

Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection mode.

-

Temperature Program: An optimized temperature gradient to separate the analytes.

-

Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

-

Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Metabolic Pathway and Analytical Workflow

Proposed Metabolic Pathway of this compound

The metabolism of this compound in biological systems is expected to involve the reduction of the N-oxide group and potential cleavage of the imidazole ring. The known environmental transformation products are this compound desoxy and this compound amino.[1] A proposed metabolic pathway is illustrated below.

Caption: Proposed metabolic pathway of this compound.

Analytical Workflow

The logical workflow for the spectroscopic analysis of this compound and its metabolites, from sample collection to data analysis, is depicted in the following diagram.

Caption: Analytical workflow for this compound analysis.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic analysis of this compound and its key metabolites. The detailed protocols and predicted spectroscopic data serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, environmental science, and drug development. It is important to reiterate that the provided spectroscopic data is predictive and should be validated experimentally for rigorous scientific applications.

References

Triazoxide's Impact on Non-Target Soil Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the effects of the fungicide triazoxide on non-target soil organisms. This compound, a benzotriazine fungicide, is used for seed treatment to control specific fungal pathogens. While its efficacy against target fungi is established, its impact on the broader soil ecosystem, which is crucial for soil health and fertility, remains an area of limited public research. This document synthesizes available data on the effects of this compound on key non-target soil fauna, including earthworms, springtails (Collembola), and mites, as well as on soil microbial communities.

A thorough review of publicly available literature and regulatory databases reveals a significant lack of specific quantitative toxicity data for this compound concerning these vital soil organisms. The exact mode of action of this compound in non-target species is also reported as unclear. This guide presents the available qualitative information, details standardized experimental protocols for assessing the ecotoxicity of chemicals to soil invertebrates, and provides visualizations of experimental workflows. The absence of specific data underscores the need for further research to conduct a comprehensive environmental risk assessment of this compound's impact on soil biodiversity and function.

Introduction

This compound is a non-systemic fungicide belonging to the benzotriazine class of chemicals.[1] It is primarily used as a seed treatment to control seed-borne diseases in crops like barley.[2] While designed to be specific in its fungicidal action, the application of any pesticide raises concerns about its potential effects on non-target organisms that play essential roles in maintaining soil structure, nutrient cycling, and overall ecosystem health.